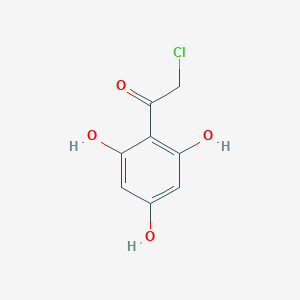

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

説明

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where specific chloro- and hydroxy-functionalized ethanones are prepared by reacting halogenated phenols with various reagents. For example, 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone was prepared through refluxing with glacial acetic acid in the presence of fused ZnCl2, showcasing a method that could potentially be adapted for synthesizing 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (V. -, N. -, K. -, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone has been extensively studied using various techniques, including X-ray diffraction (XRD), which confirms their crystal structure at higher temperatures. Such studies reveal the compounds' crystallization in specific systems and their stabilization through intramolecular hydrogen bonding and π-π stacking interactions, which are critical for understanding their chemical behavior (D. Majumdar, 2016).

Chemical Reactions and Properties

Compounds structurally related to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone undergo various chemical reactions, including condensation with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization. These reactions result in the formation of different heterocyclic compounds, demonstrating the reactive versatility of chloro- and hydroxy-functionalized ethanones (V. Moskvina, S. Shilin, V. Khilya, 2015).

Physical Properties Analysis

The physical properties of related compounds, such as their melting points, elemental compositions, and crystal systems, have been characterized using various physicochemical techniques. These properties are essential for identifying and utilizing these compounds in further scientific and industrial applications (D. Majumdar, 2016).

Chemical Properties Analysis

The chemical properties of chloro- and hydroxy-functionalized ethanones, similar to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone, include their reactivity in various chemical reactions, stability under different conditions, and interactions with other chemical entities. These properties are crucial for understanding the compound's behavior in chemical syntheses and potential applications (V. Moskvina, S. Shilin, V. Khilya, 2015).

科学的研究の応用

Synthesis of 2-Dimethylaminoquinoline Derivatives : This compound can be used for the one-pot synthesis of 2-dimethylaminoquinoline derivatives from arylazido ketones under the Vilsmeier condition (Amaresh & Perumal, 1998).

Synthesis of 3-Aminobenzo[b]thiophenes and 2-Aminobenzo[b]thiophenes : The compound is useful for synthesizing 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes (Androsov et al., 2010).

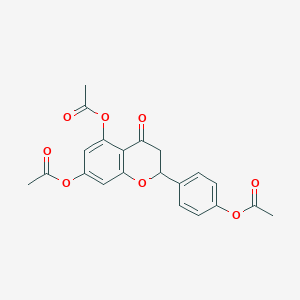

Preparation of Isoflavones and Enamino Ketones : 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, a related compound, is used in preparing isoflavones and enamino ketones (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial Activities : A derivative of this compound, 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, exhibits significant antimicrobial activities (Sherekar, Padole, & Kakade, 2022).

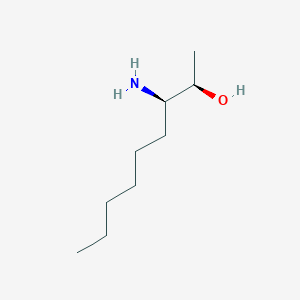

Synthesis of Chiral Intermediates for Antifungal Agents : The biotransformation with Acinetobacter sp. ZJPH1806 enables the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a key intermediate for antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).

Synthesis of Agricultural Fungicides : A synthesized compound is a crucial intermediate for the synthesis of prothioconazole, an effective agricultural fungicide (Ji, Niu, Liu, Wang, & Dai, 2017).

Unique Crystal Structure for Research : The compound 2-Amino-4-nitrophenol-1-(2,4,6-trihydroxyphenyl)ethanone has a distinct three-dimensional network structure, used in scientific research (Kocabıyık, Paşaoǧlu, Basılı, & Ağar, 2012).

Safety and Hazards

When handling “2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

作用機序

Target of Action

A similar compound, 2,4,6-trihydroxyacetophenone (thap), has been reported to enhance cholesterol 7 alpha-hydroxylase (cyp7a1) activity . CYP7A1 is a critical enzyme in the conversion of cholesterol to bile acids.

Mode of Action

If it acts similarly to THAP, it may interact with its target enzyme, possibly by binding to the active site and influencing the enzyme’s activity .

Biochemical Pathways

If its action is similar to THAP, it may influence the cholesterol metabolism pathway by enhancing the activity of CYP7A1, leading to increased conversion of cholesterol to bile acids .

Result of Action

If it acts similarly to THAP, it may lead to increased conversion of cholesterol to bile acids, potentially influencing lipid metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone . .

特性

IUPAC Name |

2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQMJSGXCBUQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297882 | |

| Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |

CAS RN |

110865-03-7 | |

| Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

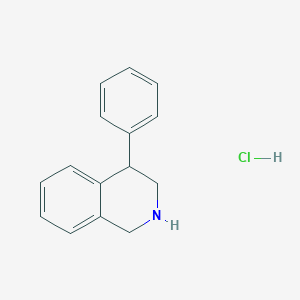

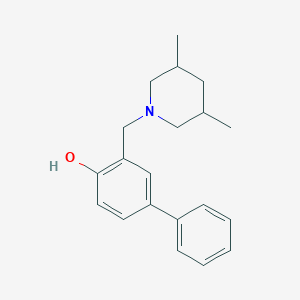

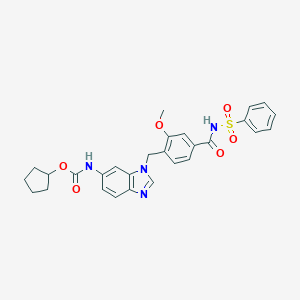

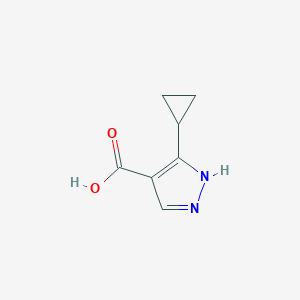

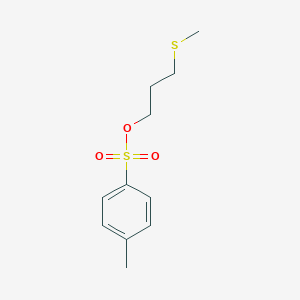

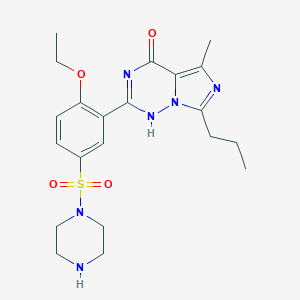

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)